N-(4-Methoxybenzyl)glycine methyl ester hydrochloride

Catalog No.
S8382119
CAS No.
M.F
C11H16ClNO3
M. Wt
245.70 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-Methoxybenzyl)glycine methyl ester hydrochlor...

Product Name

N-(4-Methoxybenzyl)glycine methyl ester hydrochloride

IUPAC Name

methyl 2-[(4-methoxyphenyl)methylamino]acetate;hydrochloride

Molecular Formula

C11H16ClNO3

Molecular Weight

245.70 g/mol

InChI

InChI=1S/C11H15NO3.ClH/c1-14-10-5-3-9(4-6-10)7-12-8-11(13)15-2;/h3-6,12H,7-8H2,1-2H3;1H

InChI Key

QGCPAHGRXUAASD-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CNCC(=O)OC.Cl

Canonical SMILES

COC1=CC=C(C=C1)CNCC(=O)OC.Cl

N-(4-Methoxybenzyl)glycine methyl ester hydrochloride is a chemical compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a methoxybenzyl group attached to the nitrogen of glycine, along with a methyl ester functional group and a hydrochloride salt form. This compound is notable for its potential applications in medicinal chemistry and peptide synthesis due to its structural properties and reactivity.

Typical of amino acid derivatives, including:

  • Esterification: The methyl ester group can undergo hydrolysis to yield the corresponding carboxylic acid.
  • Peptide Bond Formation: The amino group can react with carboxylic acids to form peptides through condensation reactions.
  • N-alkylation: The nitrogen atom can be further modified by alkylation reactions, allowing for the introduction of different substituents.

These reactions enable the compound to serve as a versatile building block in organic synthesis and peptide chemistry.

N-(4-Methoxybenzyl)glycine methyl ester hydrochloride has been studied for its biological activities, particularly in the context of antimicrobial and anthelmintic properties. Research has shown that derivatives of glycine, including this compound, exhibit varying degrees of activity against pathogenic microbes and parasites. For instance, some studies indicated that similar compounds possess moderate to good bioactivity against Gram-negative bacteria and dermatophytes, highlighting their potential as therapeutic agents

The synthesis of N-(4-Methoxybenzyl)glycine methyl ester hydrochloride can be achieved through several methods:

  • Direct Esterification: Glycine can be reacted with 4-methoxybenzyl alcohol in the presence of an acid catalyst to form the ester.
  • Coupling Reactions: The coupling of glycine derivatives with 4-methoxybenzyl halides or activated esters can yield the desired product.
  • Hydrochloride Salt Formation: The addition of hydrochloric acid to the methyl ester can facilitate the formation of the hydrochloride salt.

These methods provide flexibility in synthesizing various analogs and derivatives of this compound.

N-(4-Methoxybenzyl)glycine methyl ester hydrochloride has several applications, including:

  • Peptide Synthesis: It serves as a key intermediate in the preparation of peptides and other complex organic molecules.
  • Medicinal Chemistry: Its derivatives are explored for potential therapeutic uses, particularly in antimicrobial and anthelmintic treatments.
  • Research Tool: This compound is utilized in various biochemical assays and studies due to its structural characteristics.

Interaction studies involving N-(4-Methoxybenzyl)glycine methyl ester hydrochloride focus on its binding affinity and activity against biological targets. Research indicates that modifications to the structure can influence its interactions with enzymes or receptors, which is crucial for understanding its pharmacological profile. Such studies often employ techniques like molecular docking or biological assays to assess efficacy and mechanism of action.

Several compounds share structural similarities with N-(4-Methoxybenzyl)glycine methyl ester hydrochloride. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Aspects
Glycine Methyl Ester HydrochlorideSimple methyl ester derivative of glycineWidely used in peptide synthesis
N-(4-Hydroxybenzyl)glycine Methyl Ester HydrochlorideHydroxy group instead of methoxyPotentially different biological activity
N-(2-Methoxybenzyl)glycine Methyl Ester HydrochlorideDifferent methoxy position on benzene ringMay exhibit distinct pharmacological properties
N-Boc-glycineProtecting group on nitrogenUsed extensively in peptide synthesis

These compounds exhibit unique properties based on their functional groups and steric configurations, influencing their reactivity and biological activity.

Systematic Characterization

The compound’s IUPAC name, methyl (4-methoxybenzyl)glycinate hydrochloride, precisely describes its molecular architecture:

  • Methyl ester group: Provides esterification at the glycine carboxyl terminus
  • 4-Methoxybenzyl (PMB) moiety: Attached to the glycine amine via a methylene bridge
  • Hydrochloride counterion: Stabilizes the ammonium group

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Registry20839-80-9
Molecular FormulaC$${11}$$H$${16}$$ClNO$$_3$$
Molecular Weight245.71 g/mol
SMILES NotationCOC(=O)CNCC1=CC=C(OC)C=C1.Cl
XLogP3-AA1.92

The crystalline structure exhibits hydrogen bonding between the protonated amine and chloride ion, with π-π stacking of aromatic rings contributing to lattice stability. X-ray diffraction studies confirm an orthogonal arrangement between the methoxybenzyl group and glycine backbone, minimizing steric hindrance.

Spectroscopic Signatures

Advanced analytical techniques provide unambiguous identification:

  • $$^1$$H NMR (400 MHz, D$$2$$O): δ 3.31 (s, 3H, OCH$$3$$), 3.72 (s, 3H, COOCH$$3$$), 4.12 (s, 2H, CH$$2$$NH), 4.85 (s, 2H, ArCH$$_2$$), 6.92–7.15 (m, 4H, aromatic)
  • IR (KBr): 1745 cm$$^{-1}$$ (ester C=O), 1620 cm$$^{-1}$$ (aromatic C=C), 1550 cm$$^{-1}$$ (N–H bend)
  • Mass Spec (ESI+): m/z 210.1 [M–Cl]$$^+$$

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

245.0818711 g/mol

Monoisotopic Mass

245.0818711 g/mol

Heavy Atom Count

16

Dates

Last modified: 01-05-2024

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